![molecular formula C10H8ClNO3S B2667993 Methanesulfonic acid 5-chloro-8-quinolyl ester CAS No. 27160-66-3](/img/structure/B2667993.png)
Methanesulfonic acid 5-chloro-8-quinolyl ester
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Overview
Description
Chemical Reactions Analysis
GC-MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol (18O-label) confirm methanol C-O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .Scientific Research Applications
Anti-HIV Integrase Inhibitors
Styrylquinoline derivatives, which include “5-chloroquinolin-8-yl methanesulfonate”, have been demonstrated to be HIV-1 integrase inhibitors . These compounds were designed and synthesized based on a series of styrylquinoline derivatives, and their possible HIV IN inhibitory activity was evaluated . This application is significant as it contributes to the development of new anti-HIV drugs .
Broad-Spectrum Antibacterial Agents
Quinoline derivatives, including “5-chloroquinolin-8-yl methanesulfonate”, have been synthesized and evaluated as a novel class of broad-spectrum antibacterial agents . These compounds have shown potential effects against most of the tested Gram-positive and Gram-negative strains . This is particularly important in the current context of increasing antibiotic resistance.
Anticancer Drug Development
Structures containing the 8-hydroxyquinoline scaffold, such as “5-chloroquinolin-8-yl methanesulfonate”, are useful for anticancer drug development . The title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . This application is crucial as it contributes to the ongoing efforts to develop effective anticancer treatments.
Safety and Hazards
properties
IUPAC Name |
(5-chloroquinolin-8-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-16(13,14)15-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQXQWANWUTTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid 5-chloro-8-quinolyl ester |
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